molecular formula C11H8Cl2N2O2S B2544216 Methyl 2-amino-5-(3,4-dichlorophenyl)-1,3-thiazole-4-carboxylate CAS No. 860784-58-3

Methyl 2-amino-5-(3,4-dichlorophenyl)-1,3-thiazole-4-carboxylate

Cat. No.: B2544216
CAS No.: 860784-58-3
M. Wt: 303.16
InChI Key: WURUCDRXVWFZOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multicomponent reactions, click reactions, nano-catalysis, and green chemistry . For instance, Pansare and coworkers introduced a one-pot three-component synthesis of a related compound using 2-amino-5-chlorophenol with different aldehydes in N,N-dimethylformamide (DMF) and glacial AcOH as a catalyst .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . This reaction could potentially be relevant to the chemical reactions of “Methyl 2-amino-5-(3,4-dichlorophenyl)-1,3-thiazole-4-carboxylate”.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis of Heterocyclic Compounds : Methyl 2-amino-5-(3,4-dichlorophenyl)-1,3-thiazole-4-carboxylate has been utilized in the synthesis of various heterocyclic compounds. For instance, its derivatives have been used in the formation of (4-oxo-4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, showcasing its utility in complex organic syntheses (Žugelj et al., 2009).

  • Structural Studies in Crystallography : This chemical has been a subject of crystallographic studies to understand its molecular structure and interactions. For example, its role in forming hydrogen-bonded dimers and chains has been explored, providing insights into its molecular geometry and bonding properties (Lynch & Mcclenaghan, 2004).

Medicinal Chemistry and Drug Development

  • Antibacterial Properties : Some derivatives of this compound have been synthesized and tested for their antibacterial properties, indicating its potential applications in developing new antimicrobial agents (Al Dulaimy et al., 2017).

  • Antiviral Research : Research has also been conducted on analogues of this compound, particularly targeting flavivirus envelope proteins. These studies are crucial in the field of antiviral drug development and understanding how chemical modifications can enhance therapeutic efficacy (Mayhoub et al., 2011).

Biochemical Applications

  • Synthesis of Amino Acids and Peptides : this compound has been used in the synthesis of amino acids and peptides, particularly in the formation of constrained heterocyclic γ-amino acids. These are valuable in mimicking the secondary structures of proteins, highlighting its role in biochemical research and protein engineering (Mathieu et al., 2015).

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Properties

IUPAC Name

methyl 2-amino-5-(3,4-dichlorophenyl)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2S/c1-17-10(16)8-9(18-11(14)15-8)5-2-3-6(12)7(13)4-5/h2-4H,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURUCDRXVWFZOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=N1)N)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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